molecular formula C4H3Cl4F3Si B1605034 Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane CAS No. 770-95-6

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane

Cat. No.: B1605034
CAS No.: 770-95-6
M. Wt: 278 g/mol
InChI Key: VDQCXADBEMNEGF-UHFFFAOYSA-N
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Description

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is a specialized organosilicon compound characterized by the presence of a cyclobutyl ring substituted with chlorine and fluorine atoms, and a trichlorosilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane typically involves the reaction of 2-chloro-2,3,3-trifluorocyclobutene with trichlorosilane. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to enhance the yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation under reduced pressure, is essential to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding silane.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, thiols.

    Catalysts: Lewis acids (e.g., aluminum chloride, boron trifluoride).

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products Formed:

    Siloxanes: Formed through hydrolysis and condensation.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in the development of materials with unique surface properties, such as hydrophobicity and oleophobicity.

Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible coatings.

Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings that require high chemical resistance and durability.

Mechanism of Action

The effects of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming siloxane linkages that enhance the material’s properties, such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

  • Trichloro(3,3,3-trifluoropropyl)silane
  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
  • Trichloro(octadecyl)silane

Comparison: Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to linear or branched analogs. This structural difference can influence the reactivity and the physical properties of the resulting materials, making it a valuable compound for specific applications where these unique characteristics are desired.

Properties

IUPAC Name

trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCXADBEMNEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl4F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883353
Record name 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-95-6
Record name 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)cyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.115
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
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Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Reactant of Route 3
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Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
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Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Reactant of Route 5
Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Reactant of Route 6
Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane

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